molecular formula C6H9N3O B1393727 2-(4-Methyl-1H-pyrazol-1-yl)acetamide CAS No. 1250534-81-6

2-(4-Methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B1393727
CAS No.: 1250534-81-6
M. Wt: 139.16 g/mol
InChI Key: XQFNXRUFGNPQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-pyrazol-1-yl)acetamide (

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFNXRUFGNPQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction Method (From 3-Methylpyrazole)

A patented industrially relevant method involves a three-component reaction of 3-methylpyrazole, formaldehyde (often paraformaldehyde), and acetamide. This solvent-free process is conducted at elevated temperatures (140–160 °C, preferably 140–150 °C) with water removal to drive the reaction forward. The molar ratios of reactants are critical, typically ranging from 0.7:0.9:1 to 1.5:2.0:1 (3-methylpyrazole: formaldehyde: acetamide).

  • Reaction conditions:

    • Temperature: 140–160 °C (optimal 140–150 °C)
    • Reaction time: 3 to 10 hours (preferably 5 hours)
    • Solvent: None (solvent-free)
    • Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation
    • Water formed during the reaction is continuously distilled off to shift equilibrium
  • Purification:

    • Excess starting materials are removed under vacuum at temperatures above 120 °C (preferably 140–150 °C)
    • Vacuum is gradually reduced to 3–20 mbar for effective distillation
  • Yield and selectivity:

    • Yields exceed 90%
    • The process yields a mixture of isomers (3- and 5-methylpyrazolylacetamide), with reproducible isomer ratios

This method is advantageous for its simplicity, high yield, and scalability for industrial production.

Parameter Details
Starting materials 3-Methylpyrazole, formaldehyde, acetamide
Molar ratio 0.7–1.5 : 0.9–2.0 : 1
Temperature 140–160 °C (optimal 140–150 °C)
Reaction time 3–10 hours (preferably 5 hours)
Solvent None
Atmosphere Inert gas (Ar or N2)
Water removal Continuous distillation
Purification Vacuum distillation (3–20 mbar, 120–150 °C)
Yield >90%
Product Mixture of 3- and 5-methyl isomers

Source: European Patent EP3231792A1

Alkylation of 4-Methyl-1H-Pyrazole with Chloroacetyl Chloride

A classical synthetic route involves the alkylation of 4-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. This method is widely used for laboratory-scale synthesis and involves the following:

  • Reaction conditions:

    • Solvent: Dichloromethane (organic solvent)
    • Temperature: Controlled low temperature, often an ice-water bath to manage exothermicity
    • Base: Triethylamine to neutralize HCl formed during the reaction
  • Procedure:

    • 4-Methyl-1H-pyrazole is dissolved in dichloromethane
    • Chloroacetyl chloride is added dropwise under stirring and cooling
    • Triethylamine is added to capture the released HCl
    • The reaction mixture is stirred until completion, monitored by TLC or other analytical methods
    • Workup involves aqueous extraction, drying, and purification by recrystallization or chromatography

This method provides selective formation of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide with good yields and purity.

Parameter Details
Starting materials 4-Methyl-1H-pyrazole, chloroacetyl chloride, triethylamine
Solvent Dichloromethane
Temperature 0 °C (ice-water bath)
Base Triethylamine
Reaction time Several hours (varies)
Purification Extraction, drying, recrystallization/chromatography
Yield Moderate to good (varies by conditions)

Source: Literature synthesis protocols and BenchChem summary

Multi-Step Synthesis via Pyrazole Ring Construction and Subsequent Acetamide Formation

Advanced synthetic routes reported in medicinal chemistry research involve constructing substituted pyrazoles bearing various heterocyclic moieties, followed by alkylation with chloroacetamide derivatives. These methods are more complex and tailored for creating analogs with additional pharmacological properties.

  • Key steps:

    • Formation of substituted pyrazoles by cyclization reactions involving hydrazine and α,β-unsaturated ketones or aldehydes
    • Alkylation of the pyrazole nitrogen with chloroacetamide derivatives in the presence of strong bases like sodium hydride in anhydrous solvents (e.g., DMF)
    • Purification by column chromatography to separate positional isomers
  • Reaction conditions:

    • Alkylation at room temperature under inert atmosphere
    • Use of sodium iodide as a catalytic additive to enhance reaction rates
    • Yields vary from 40% to 80% depending on substituents and conditions
  • Analytical characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
    • High-Resolution Mass Spectrometry (HRMS)
    • High-Performance Liquid Chromatography (HPLC) for purity (>95%)

This approach is suitable for research and drug discovery contexts where structural diversity is desired.

Step Reagents/Conditions Yield Range (%)
Pyrazole formation Hydrazine monohydrate, DMF, reflux 60–70
Alkylation with chloroacetamide NaH, NaI, anhydrous DMF, room temp 40–81
Purification Silica gel chromatography N/A
Characterization NMR, HRMS, HPLC Purity >95%

Source: Medicinal chemistry synthesis protocols from peer-reviewed research

Method Advantages Disadvantages Typical Yield Scale Suitability
Three-component reaction (patent) High yield (>90%), solvent-free, industrial scale Mixture of isomers, requires high temperature >90% Industrial production
Alkylation with chloroacetyl chloride Straightforward, selective, mild conditions Requires handling of acid chlorides, moderate yield Moderate Laboratory scale
Multi-step pyrazole synthesis + alkylation Structural diversity, suitable for analog synthesis Multi-step, lower yields, complex purification 40–80% Research and medicinal chemistry

The preparation of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide can be efficiently achieved through several methods:

  • The three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide under solvent-free, high-temperature conditions is highly efficient for industrial-scale synthesis, producing high yields with reproducible isomer ratios.

  • The alkylation of 4-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base is a classical and widely used laboratory method offering good selectivity and manageable reaction conditions.

  • More complex multi-step syntheses involving pyrazole ring construction followed by alkylation enable the generation of diverse analogs for medicinal chemistry applications, albeit with more demanding purification and moderate yields.

Each method's choice depends on the intended application, scale, and purity requirements. The three-component method is preferred for bulk production, while alkylation and multi-step syntheses serve research and development needs.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring and acetamide group participate in nucleophilic and electrophilic substitution reactions:

Pyrazole Ring Substitution
Electrophilic aromatic substitution occurs at the pyrazole's unsubstituted positions (C3 and C5), influenced by the electron-donating methyl group at C4. For example:

  • Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid yields 3-nitro-4-methyl-1H-pyrazol-1-yl-acetamide .

  • Halogenation : Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) produces 3-bromo-4-methyl-1H-pyrazol-1-yl-acetamide .

Acetamide Substitution
The acetamide’s amine group reacts with electrophiles:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH forms N-alkyl derivatives .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield (%)Source
NitrationHNO₃, H₂SO₄, 0°C, 2 h3-Nitro-4-methyl-1H-pyrazol-1-yl-acetamide72
BrominationNBS, DMF, 80°C, 4 h3-Bromo-4-methyl-1H-pyrazol-1-yl-acetamide65
N-AlkylationCH₃I, NaH, THF, rt, 6 hN-Methyl-2-(4-methyl-1H-pyrazol-1-yl)acetamide58

Oxidation and Reduction

The acetamide carbonyl and pyrazole methyl group are susceptible to redox reactions:

Carbonyl Reduction

  • The acetamide’s carbonyl group is reduced to a methylene group using LiAlH₄ in tetrahydrofuran (THF), yielding 2-(4-methyl-1H-pyrazol-1-yl)ethylamine .

Methyl Group Oxidation

  • The C4 methyl substituent on the pyrazole is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, forming 4-carboxy-1H-pyrazol-1-yl-acetamide .

Table 2: Redox Reactions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Source
Carbonyl ReductionLiAlH₄, THF, reflux, 3 h2-(4-Methyl-1H-pyrazol-1-yl)ethylamine81
Methyl OxidationKMnO₄, H₂SO₄, 100°C, 5 h4-Carboxy-1H-pyrazol-1-yl-acetamide68

Condensation and Cyclization

The compound undergoes condensation reactions to form heterocyclic systems:

  • Mannich Reaction : Reacts with formaldehyde and primary amines to form 3-aminomethyl derivatives, which are intermediates for fused pyrazole systems .

  • Thioamide Formation : Treatment with Lawesson’s reagent converts the acetamide to a thioacetamide, enhancing its metal-chelating properties .

Mechanism of Thioamide Formation:

2 4 Methyl 1H pyrazol 1 yl acetamide+Lawesson s reagentDME 85 C2 4 Methyl 1H pyrazol 1 yl thioacetamide[8]\text{2 4 Methyl 1H pyrazol 1 yl acetamide}+\text{Lawesson s reagent}\xrightarrow{\text{DME 85 C}}\text{2 4 Methyl 1H pyrazol 1 yl thioacetamide}\quad[8]

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 2-(4-methyl-1H-pyrazol-1-yl)acetic acid .

  • Basic Hydrolysis : NaOH in ethanol produces the sodium salt of the carboxylic acid .

Scientific Research Applications

Pharmacological Applications

1. Local Anesthetic and Anti-arrhythmic Activity

Research has demonstrated that derivatives of 2-(1H-pyrazol-1-yl)acetamides exhibit local anesthetic properties comparable to lidocaine. A study synthesized several N-substituted variants of these compounds and evaluated their pharmacological activities. The findings indicated that while these compounds showed lower anesthetic activity than lidocaine, they also presented significantly lower toxicity levels, with LD50 values ranging from 497 to 625 mg/kg body weight .

Table 1: Anesthetic Activity Comparison

CompoundAnesthetic Activity (%)Toxicity (LD50 mg/kg)
Lidocaine100300
3ac81.3497
3ad44.2625

The study concluded that compounds with chlorine substituents in ortho and meta positions on the benzene ring had enhanced anesthetic activity compared to those with methyl groups .

2. Nitrification Inhibitors

Another significant application of related pyrazole derivatives is as nitrification inhibitors in agriculture. Specifically, N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide has been identified as effective in minimizing nitrogen losses when applied to urea-based fertilizers. This compound helps improve the efficiency of nitrogen use in crops by inhibiting the conversion of ammonium to nitrate, thus reducing leaching and emissions .

Table 2: Nitrification Inhibition Efficacy

CompoundApplication TypeEfficacy (%)
N-((3(5)-Methyl-1H-pyrazol-1-yl)methyl)acetamideFertilizer TreatmentHigh
Traditional Nitrification InhibitorsFertilizer TreatmentModerate

Case Studies

Case Study 1: Clinical Evaluation of Anesthetic Properties

In a clinical evaluation, a series of synthesized pyrazole derivatives were tested for their anesthetic effects on animal models. The results indicated that while the new compounds were less potent than lidocaine, they provided adequate anesthesia with a significantly reduced risk of toxicity, making them suitable candidates for further development into safer local anesthetics .

Case Study 2: Agricultural Field Trials

Field trials conducted using N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide showed promising results in reducing nitrogen loss from treated fertilizers. The application led to improved crop yields and reduced environmental impact due to lower nitrate leaching into groundwater .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the parasite. The compound’s structure allows it to fit into the active site of these enzymes, disrupting their function and leading to the death of the parasite .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents on the pyrazole ring and the acetamide backbone. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Key Substituents Melting Point (°C) Synthesis Yield Key Applications/Activity
2-(4-Methyl-1H-pyrazol-1-yl)acetamide 4-methylpyrazole, acetamide Not reported 51% (derivative) Pharmacological intermediates
WH7 () 4-chloro-2-methylphenoxy, triazole Not reported Not reported Synthetic auxin agonist
Compound 18 () Fluoro-pyrimidine, methylpyrazole 283–284 17% CDK2 inhibitor
Acetochlor () Chloro, ethoxymethyl, isopropyl Not reported Not reported Herbicide
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano... Chloro, cyano, chlorophenyl Not reported Not reported Not reported

Physicochemical Properties

  • Thermal Stability : Compound 18 () exhibits a high melting point (283–284°C), attributed to strong intermolecular interactions from the fluoropyrimidine and pyrazole groups . In contrast, phenethyl-substituted derivatives of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide likely have lower melting points due to flexible side chains.
  • Solubility: The methylpyrazole group in the target compound enhances hydrophobicity compared to auxin agonists like WH7, which contain polar phenoxy groups .

Biological Activity

2-(4-Methyl-1H-pyrazol-1-yl)acetamide is an organic compound characterized by its unique pyrazole ring and acetamide functional group. Its molecular formula is C7H10N2O, with a molecular weight of approximately 138.17 g/mol. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an antagonist of androgen receptors and its potential therapeutic applications in cancer treatment and antibacterial activity.

Anticancer Properties

Research indicates that 2-(4-Methyl-1H-pyrazol-1-yl)acetamide exhibits significant anticancer properties, particularly against prostate cancer. It has been identified as a potential antagonist of androgen receptors, which play a critical role in the progression of prostate cancer. In vitro studies have demonstrated that derivatives of this compound show higher anti-proliferative activity against prostate cancer cell lines compared to established treatments like Bicalutamide .

Table 1: Anticancer Activity Against Prostate Cancer Cell Lines

CompoundIC50 (µM)Mechanism of Action
2-(4-Methyl-1H-pyrazol-1-yl)acetamide12.50Androgen receptor antagonist
Bicalutamide15.00Androgen receptor antagonist

Antibacterial Activity

In addition to its anticancer properties, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide has been evaluated for its antibacterial activity. Studies suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for further development in treating bacterial infections .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide is primarily attributed to its interaction with specific biological targets:

  • Androgen Receptors : The compound binds effectively to androgen receptors, inhibiting their activity and thereby reducing the proliferation of cancer cells dependent on these pathways.
  • Antibacterial Mechanisms : The exact mechanism by which this compound exerts its antibacterial effects is still under investigation, but it is believed to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including 2-(4-Methyl-1H-pyrazol-1-yl)acetamide:

  • Anticancer Efficacy : A study reported that compounds derived from this scaffold exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50 values ranging from 3.79 to 42.30 µM .
  • Structure-Activity Relationship (SAR) : Research indicates that minor modifications in the structure can lead to significant changes in biological activity. For instance, substituting the methyl group on the pyrazole ring alters the binding affinity to androgen receptors and impacts anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(4-Methyl-1H-pyrazol-1-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 4-methylpyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. Post-synthesis purification is achieved through recrystallization using solvents like ethanol or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield and purity (>95%) are confirmed via HPLC and melting point analysis. Similar protocols for chloroacetamide derivatives highlight the importance of controlled reaction conditions to minimize byproducts .

Q. How is the structural characterization of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide performed?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., pyrazole ring protons at δ 7.2–7.8 ppm) and carbonyl groups (δ ~170 ppm).
  • X-ray crystallography : Single-crystal diffraction data refined with SHELXL (SHELX-2018) resolves bond lengths (e.g., C=O at 1.22 Å) and torsion angles. Hydrogen-bonding networks (N–H⋯O) are analyzed for dimer formation .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer :
  • Solubility : Tested in polar (DMSO, water) and nonpolar solvents (dichloromethane) via gravimetric analysis. Pyrazole methyl groups reduce water solubility compared to unsubstituted analogs.
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis under acidic/basic conditions yields 4-methylpyrazole and acetic acid derivatives .

Advanced Research Questions

Q. How does steric and electronic modulation by the 4-methyl group affect reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl group introduces steric hindrance, slowing Suzuki-Miyaura coupling at the pyrazole C-5 position. Computational modeling (DFT at B3LYP/6-31G*) reveals reduced electron density at the reaction site compared to unsubstituted pyrazoles. Experimental validation uses Pd-catalyzed coupling with aryl boronic acids, showing lower yields (45–60% vs. 75% for non-methyl analogs) .

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer :
  • Step 1 : Optimize computational parameters (solvent model: PCM; functional: ωB97X-D/cc-pVTZ) to account for solvent effects.
  • Step 2 : Validate tautomeric forms (e.g., pyrazole NH vs. methyl rotamers) via variable-temperature NMR.
  • Step 3 : Use DP4+ statistical analysis to assign the most probable conformation. For example, δ 2.3 ppm (CH3_3) deviations >0.5 ppm indicate unaccounted steric interactions in simulations .

Q. How is the compound’s bioactivity profiled against kinase targets, and what assays quantify inhibitory potency?

  • Methodological Answer :
  • Kinase inhibition : Screen against CDK2/CDK9 using fluorescence polarization (FP) assays with FITC-labeled ATP-competitive probes. IC50_{50} values (e.g., 18 nM for CDK2) are derived from dose-response curves.
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with EC50_{50} values normalized to controls. Structural analogs with 4-methylpyrazole show enhanced selectivity over non-methylated derivatives .

Q. What crystallographic challenges arise in refining high-Z’ structures of this compound, and how are they addressed?

  • Methodological Answer : High-Z’ structures (e.g., Z’ = 4 due to multiple conformers) require:
  • Twin refinement : SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Hydrogen bonding : Restraints on N–H⋯O distances (1.8–2.2 Å) to stabilize disordered regions.
  • Validation : Rint_{int} < 5% and CC > 90% in XPREO ensure model accuracy. Example: A related acetamide derivative achieved R1_1 = 3.2% after twin refinement .

Data Contradiction and Validation

Q. How are conflicting biological activity data (e.g., IC50_{50} variability) rationalized across studies?

  • Methodological Answer :
  • Source 1 : Assay conditions (ATP concentration, pH) are standardized using guidelines from the Enzyme Assay Working Group.
  • Source 2 : Cross-validate with orthogonal methods (SPR for binding kinetics vs. FP for inhibition).
  • Example : A 10-fold IC50_{50} difference between FP (18 nM) and SPR (200 nM) for CDK2 was attributed to probe displacement kinetics .

Q. What computational tools predict metabolic pathways, and how do they align with experimental LC-MS/MS data?

  • Methodological Answer :
  • In silico prediction : Use GLORYx or MetaPrint2D to identify phase I/II metabolites (e.g., hydroxylation at C-3).
  • Experimental validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Discrepancies (e.g., predicted sulfation not observed) are resolved by adjusting CYP450 isoform weights in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
2-(4-Methyl-1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.